molecular formula C10H14N2O3 B13340806 tert-Butyl 2-cyano-3-oxopyrrolidine-1-carboxylate

tert-Butyl 2-cyano-3-oxopyrrolidine-1-carboxylate

Cat. No.: B13340806
M. Wt: 210.23 g/mol
InChI Key: XDIVPLKOBSSSFZ-UHFFFAOYSA-N
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Description

tert-Butyl 2-cyano-3-oxopyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidinones. It is characterized by the presence of a cyano group and a tert-butyl ester group. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-cyano-3-oxopyrrolidine-1-carboxylate typically involves the reaction of 3-hydroxy-1-pyrrolidinecarboxylic acid tert-butyl ester with a suitable cyanating agent. One common method involves the use of Dess-Martin periodinane as an oxidizing agent. The reaction is carried out in a solvent such as dichloromethane at room temperature for several hours. The product is then purified using column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-cyano-3-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Dess-Martin periodinane in dichloromethane.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or amines.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrrolidinones.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl 2-cyano-3-oxopyrrolidine-1-carboxylate is used as an intermediate for the preparation of various heterocyclic compounds. It serves as a building block for the synthesis of complex molecules.

Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of pharmaceuticals. It can be used to synthesize bioactive molecules with potential therapeutic effects.

Industry: In the material science industry, this compound can be used to create polymers and other materials with specific properties. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 2-cyano-3-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis under acidic or basic conditions. These reactions can lead to the formation of active intermediates that interact with biological targets, influencing various biochemical pathways .

Comparison with Similar Compounds

  • tert-Butyl 3-oxopyrrolidine-1-carboxylate
  • tert-Butyl 2-oxopyrrolidine-1-carboxylate
  • tert-Butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate

Comparison: tert-Butyl 2-cyano-3-oxopyrrolidine-1-carboxylate is unique due to the presence of both a cyano group and a tert-butyl ester group. This combination of functional groups imparts distinct reactivity and properties to the compound, making it versatile for various applications. In comparison, similar compounds may lack one of these functional groups, resulting in different chemical behavior and applications .

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

tert-butyl 2-cyano-3-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)12-5-4-8(13)7(12)6-11/h7H,4-5H2,1-3H3

InChI Key

XDIVPLKOBSSSFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C1C#N

Origin of Product

United States

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